molecular formula C13H18BrNO2S B8130860 tert-Butyl ((4-bromothiophen-2-yl)methyl)(cyclopropyl)carbamate

tert-Butyl ((4-bromothiophen-2-yl)methyl)(cyclopropyl)carbamate

Cat. No.: B8130860
M. Wt: 332.26 g/mol
InChI Key: PYPIAXHWRWTOIK-UHFFFAOYSA-N
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Description

tert-Butyl ((4-bromothiophen-2-yl)methyl)(cyclopropyl)carbamate is an organic compound with the molecular formula C13H18BrNO2S. This compound is characterized by the presence of a tert-butyl group, a bromothiophene moiety, and a cyclopropylcarbamate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-bromothiophen-2-yl)methyl)(cyclopropyl)carbamate typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to form 4-bromothiophene.

    Formation of Carbamate: The 4-bromothiophene is then reacted with tert-butyl chloroformate and cyclopropylamine to form the desired carbamate compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-bromothiophen-2-yl)methyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium phosphate.

Major Products Formed

    Substitution Reactions: Substituted thiophene derivatives.

    Oxidation Reactions: Thiophene sulfoxides or sulfones.

    Reduction Reactions: Reduced thiophene derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

tert-Butyl ((4-bromothiophen-2-yl)methyl)(cyclopropyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-bromothiophen-2-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The bromothiophene moiety can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((4-chlorothiophen-2-yl)methyl)(cyclopropyl)carbamate
  • tert-Butyl ((4-fluorothiophen-2-yl)methyl)(cyclopropyl)carbamate
  • tert-Butyl ((4-iodothiophen-2-yl)methyl)(cyclopropyl)carbamate

Uniqueness

tert-Butyl ((4-bromothiophen-2-yl)methyl)(cyclopropyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The combination of the bromothiophene moiety and the cyclopropylcarbamate group also provides distinct steric and electronic properties, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[(4-bromothiophen-2-yl)methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-13(2,3)17-12(16)15(10-4-5-10)7-11-6-9(14)8-18-11/h6,8,10H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPIAXHWRWTOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=CS1)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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